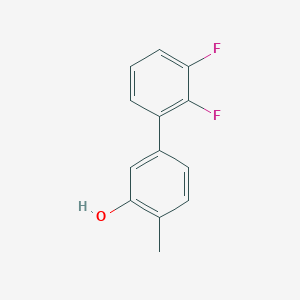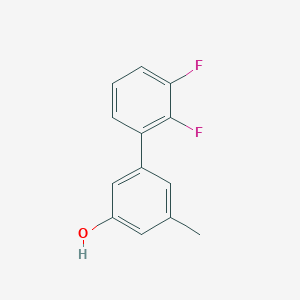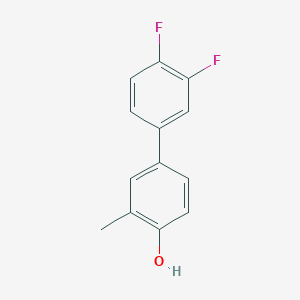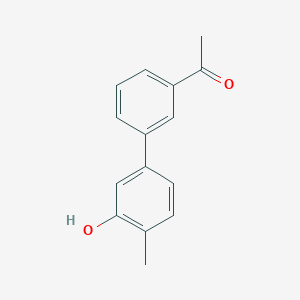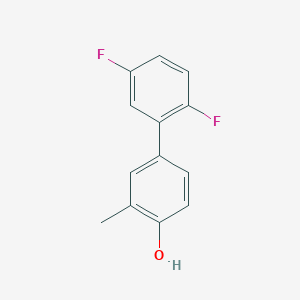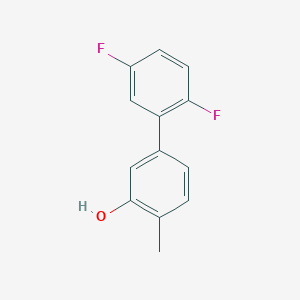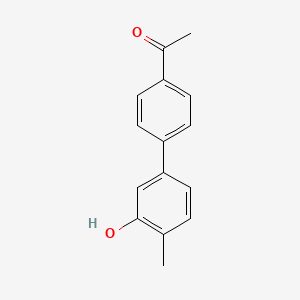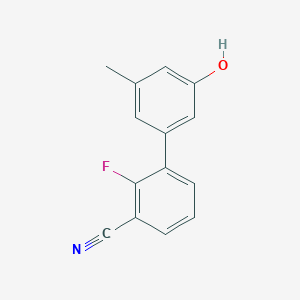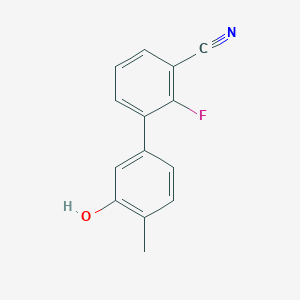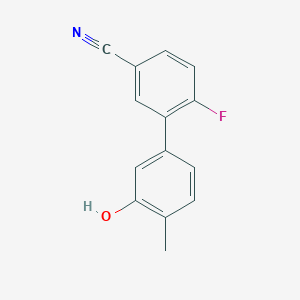
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% (5-CFM-2MP) is a fluorinated phenol derivative with a wide range of applications in scientific research. It is a versatile reagent that has been used in a variety of biochemical, pharmaceutical, and environmental studies. The structure of 5-CFM-2MP is shown in Figure 1. It is a white crystalline solid with a melting point of 117-119 °C and a boiling point of 225-227 °C. 5-CFM-2MP has been widely used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Applications De Recherche Scientifique
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It has also been used in the synthesis of fluorescent probes, which are used to detect the presence of specific molecules. Additionally, 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% has been used to study the effects of various drugs on cell metabolism and to investigate the structure-activity relationships of compounds.
Mécanisme D'action
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the fluorinated phenol moiety of the compound is responsible for its reactivity. The fluorine atom is electron-withdrawing, which increases the electron density on the adjacent carbon atom and thus increases the nucleophilicity of the carbon atom. This increased nucleophilicity allows the compound to react with electrophiles such as carbon-carbon double bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% have not been extensively studied. However, it has been shown to possess some antioxidant activity, which may be beneficial in protecting cells from oxidative damage. In addition, 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive reagent, and it is highly soluble in most organic solvents. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% is that it is toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for research involving 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, further research into the mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% could lead to new insights into the reactivity of fluorinated phenols. Finally, further research into the synthesis and use of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% in laboratory experiments could lead to improved methods for synthesizing pharmaceuticals, pesticides, dyes, and other organic compounds.
Méthodes De Synthèse
5-(5-Cyano-2-fluorophenyl)-2-methylphenol, 95% can be synthesized via a two-step reaction involving the reaction of 5-cyano-2-fluorophenol with 2-methylphenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of 80-90 °C. The reaction is typically complete within 1-2 hours.
Propriétés
IUPAC Name |
4-fluoro-3-(3-hydroxy-4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-4-11(7-14(9)17)12-6-10(8-16)3-5-13(12)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWJJMJINEJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683804 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-88-9 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



